
4-(4,4-Diphenyl-3-butenyl)toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,4-Diphenyl-3-butenyl)toluene is an organic compound characterized by its unique structure, which includes a toluene moiety substituted with a 4-(4,4-diphenyl-3-butenyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Diphenyl-3-butenyl)toluene typically involves multi-step organic reactions. One common method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with a suitable precursor to form the desired product. The reaction conditions often involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,4-Diphenyl-3-butenyl)toluene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s structure.
Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
Applications De Recherche Scientifique
4-(4,4-Diphenyl-3-butenyl)toluene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving cell signaling and molecular interactions.
Industry: It is used in the production of polymers, resins, and other materials with specific properties
Mécanisme D'action
The mechanism of action of 4-(4,4-Diphenyl-3-butenyl)toluene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of proteins and other molecules. This interaction can lead to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-Diphenyl-3-buten-2-one
- 4,4-Diphenyl-3-buten-2-ol
- 4,4-Diphenyl-3-buten-2-amine
Uniqueness
4-(4,4-Diphenyl-3-butenyl)toluene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
649556-15-0 |
|---|---|
Formule moléculaire |
C23H22 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-(4,4-diphenylbut-3-enyl)-4-methylbenzene |
InChI |
InChI=1S/C23H22/c1-19-15-17-20(18-16-19)9-8-14-23(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-7,10-18H,8-9H2,1H3 |
Clé InChI |
AHLFIDZEOFPNSN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



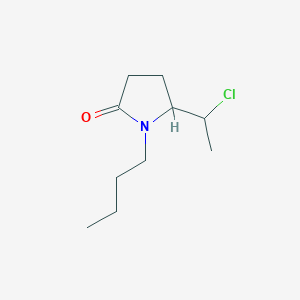
![4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167271.png)
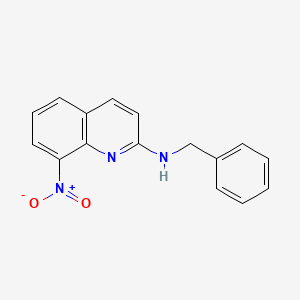
![N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B15167286.png)
![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)
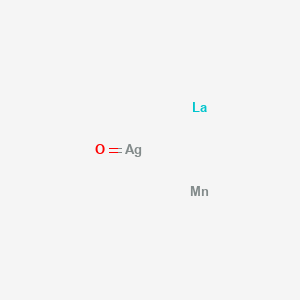
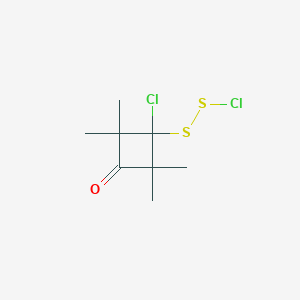
![Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B15167329.png)
propanedinitrile](/img/structure/B15167346.png)

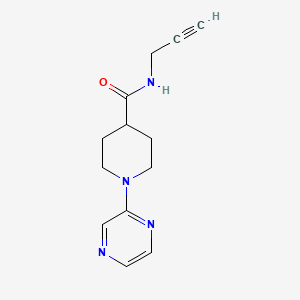
![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)
![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)
